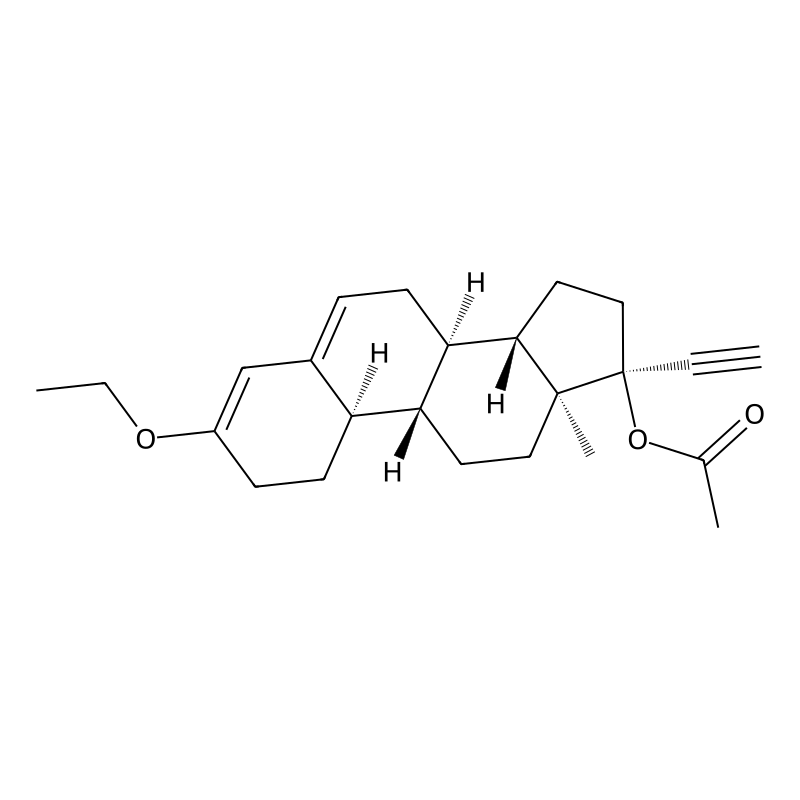

Norethindrone Acetate 3-Ethyl Ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Impurity Profiling and Characterization

Because Norethindrone Acetate 3-Ethyl Ether is an unintended byproduct in the synthesis of Norethindrone Acetate, researchers use it to establish impurity profiles for Norethindrone Acetate drug products. This helps ensure the consistency and purity of the final medication []. Techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used to identify and characterize Norethindrone Acetate 3-Ethyl Ether and other impurities [].

Stability Testing and Degradation Studies

Norethindrone Acetate 3-Ethyl Ether can also be used in stability testing of Norethindrone Acetate medications. This involves monitoring how the drug degrades over time under different storage conditions. By studying the formation of impurities like Norethindrone Acetate 3-Ethyl Ether, researchers can determine the optimal shelf life and storage recommendations for the drug [].

Reference Standard for Impurity Identification

Norethindrone Acetate 3-Ethyl Ether is a synthetic progestin compound with the molecular formula and a molecular weight of approximately 368.51 g/mol. It is structurally related to norethisterone acetate, a well-known progestin used in contraceptives and hormone therapies. The compound features an ethyl ether group at the 3-position, which distinguishes it from its parent compound, norethisterone acetate, and contributes to its unique chemical properties and potential biological activities .

NEA 3-EE is not expected to have any hormonal activity due to the structural difference from norethindrone acetate. Norethindrone acetate works by mimicking progesterone, a natural female hormone, but NEA 3-EE lacks the necessary functional groups for such activity.

- Endocrine disruption: Structurally similar compounds can have unintended hormonal effects, although the potency of NEA 3-EE is unknown.

- General irritant: Organic compounds can potentially irritate skin and eyes upon contact.

Strict regulations govern the acceptable levels of impurities in pharmaceutical products to minimize potential health risks.

Limitations and Future Research

Information on NEA 3-EE is limited due to its role as an unwanted byproduct. Future research might explore:

- The impact of NEA 3-EE on the overall efficacy and safety of norethindrone acetate-containing medications.

- Development of more efficient methods to minimize NEA 3-EE formation during manufacturing.

- Potential applications of NEA 3-EE in other scientific fields (highly unlikely given its impurity status).

The chemical behavior of Norethindrone Acetate 3-Ethyl Ether can be characterized by its reactivity as an ether and a progestin derivative. It can undergo hydrolysis in the presence of water or acids, leading to the formation of norethindrone acetate and ethanol. This reaction is significant in metabolic pathways where the compound is converted into active forms that exert biological effects. Additionally, it may participate in various substitution reactions typical of ethers, although specific reaction conditions and products would need further exploration .

Norethindrone Acetate 3-Ethyl Ether exhibits progestogenic activity, similar to other progestins. It acts primarily as an agonist of the progesterone receptor, influencing various physiological processes such as menstrual cycle regulation, pregnancy maintenance, and endometrial stabilization. Its biological effects are mediated through its conversion to norethisterone in the body, which retains potent progestogenic effects. While it has been noted to possess weak androgenic and estrogenic activities, these effects are significantly less pronounced compared to its primary progestogenic actions .

The synthesis of Norethindrone Acetate 3-Ethyl Ether typically involves several steps starting from norethisterone acetate. Key methods may include:

- Formation of Ethyl Ether: This can be achieved through etherification reactions where an alcohol (ethanol) reacts with a suitable halide or activated compound derived from norethisterone acetate.

- Purification: The product is usually purified through recrystallization or chromatography techniques to isolate the desired ether form from other by-products.

- Characterization: The synthesized compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity .

Norethindrone Acetate 3-Ethyl Ether has potential applications in various fields:

- Pharmaceuticals: As a progestin, it could be explored for use in hormonal contraceptives or therapies for gynecological disorders.

- Research: It may serve as a biochemical tool in studies related to steroid hormone action and receptor interactions.

- Chemical Synthesis: The compound can be utilized as an intermediate in synthesizing other steroid derivatives or for developing new pharmaceuticals .

Research on Norethindrone Acetate 3-Ethyl Ether's interactions with other drugs or biological systems is limited but essential for understanding its pharmacokinetics and pharmacodynamics. Potential interactions may include:

- Drug Metabolism: As it is metabolized into norethisterone, interactions with cytochrome P450 enzymes could affect its efficacy and safety profile.

- Hormonal Interactions: Co-administration with estrogens or other hormonal agents may alter its effectiveness or side effects due to synergistic or antagonistic effects on hormone receptors .

Norethindrone Acetate 3-Ethyl Ether shares structural similarities with several other compounds in the class of synthetic progestins. Here are some comparable compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Norethisterone | Ethynyl group at C17α; no ethyl ether group | Widely used in contraceptives; strong progestin |

| Medroxyprogesterone Acetate | C17α acetate; no ethyl ether group | Used for long-term contraception; injectable form |

| Desogestrel | Ethynyl group at C17α; lacks acetate | Known for lower androgenic activity |

| Levonorgestrel | Ethynyl group at C17α; no acetate | Commonly used in emergency contraception |

The uniqueness of Norethindrone Acetate 3-Ethyl Ether lies in its specific ethyl ether modification, which may influence its solubility, stability, and receptor binding characteristics compared to these other compounds. This modification could potentially lead to different pharmacological profiles or therapeutic applications .

Synthetic Routes and Methodological Approaches

Norethindrone Acetate 3-Ethyl Ether represents a synthetic steroid compound with the molecular formula C24H32O3 and a molecular weight of 368.51 grams per mole [2] [4]. This compound is characterized by an ethyl ether group at the 3-position, which distinguishes it from its parent compound norethindrone acetate and contributes to its unique chemical properties [2].

The synthesis of Norethindrone Acetate 3-Ethyl Ether follows established methodological approaches for steroid synthesis, which typically involve systematic modification of the steroid backbone through various chemical transformations [15] [16]. The fundamental synthetic strategies employed in steroid chemistry include both total synthesis from simple precursors and partial synthesis from naturally occurring steroid precursors [16] [20].

Table 1: Key Physical Properties of Norethindrone Acetate 3-Ethyl Ether

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H32O3 | [2] |

| Molecular Weight | 368.51 g/mol | [2] [4] |

| CAS Number | 50717-99-2 | [2] [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Boiling Point | 481.8 ± 45.0°C at 760 mmHg | [4] |

| Flash Point | 207.8 ± 23.3°C | [4] |

The general synthetic approach for Norethindrone Acetate 3-Ethyl Ether involves the modification of norethindrone acetate through selective ethylation at the 3-position [9]. The Williamson ether synthesis represents the most generally useful method for preparing ethers, involving the reaction of an alkoxide ion with a primary alkyl halide in an SN2 mechanism [53]. This methodology can be adapted for the preparation of steroid ethers by treating the appropriate hydroxysteroid with a strong base followed by alkylation with an ethyl halide.

Alternative synthetic methodologies include the use of triethyl orthoformate in the presence of acid catalysts [9]. The reaction proceeds under mild conditions, typically at 25°C for extended periods, achieving yields of approximately 92% in similar steroid transformations [9]. The process involves the formation of an ethyl ether linkage through nucleophilic substitution mechanisms characteristic of ether formation reactions.

The synthetic route optimization often involves consideration of multiple reaction pathways and selection of the most efficient approach based on yield, selectivity, and practicality [43]. Modern pharmaceutical synthesis emphasizes the development of convergent synthetic strategies that minimize the number of synthetic steps while maximizing overall efficiency [43] [45].

Formation Mechanisms During Norethindrone Acetate Synthesis

The formation of Norethindrone Acetate 3-Ethyl Ether occurs as an unintended byproduct during the synthesis of norethindrone acetate [22]. Understanding the mechanistic pathways that lead to impurity formation is crucial for controlling product purity and optimizing synthetic processes [24] [25].

The primary formation mechanism involves the reaction of norethindrone acetate intermediates with ethylating agents present in the reaction mixture . During the acetylation step of norethindrone synthesis, ethyl-containing reagents or solvents can participate in side reactions that lead to the formation of the 3-ethyl ether derivative [22] [26].

Table 2: Common Impurity Formation Pathways in Steroid Synthesis

| Mechanism Type | Description | Typical Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkoxide formation followed by ethylation | Basic conditions, ethyl halides | [22] [25] |

| Transesterification | Exchange reactions with ethyl esters | Acidic or basic catalysis | [24] [26] |

| Solvent Incorporation | Reaction with ethyl-containing solvents | Elevated temperatures | [25] [28] |

The mechanistic understanding of impurity formation during pharmaceutical synthesis reveals that multiple competing reactions can occur simultaneously [24]. In the case of steroid synthesis, the presence of reactive hydroxyl groups creates opportunities for unwanted side reactions that can lead to ether formation [25]. The 3-position hydroxyl group in norethindrone intermediates is particularly susceptible to nucleophilic substitution reactions under the basic conditions commonly employed in steroid synthesis [15].

The formation mechanism can be described through a stepwise process involving initial deprotonation of the 3-hydroxyl group to form an alkoxide intermediate, followed by nucleophilic attack on an ethylating agent [53]. The reaction proceeds via an SN2 mechanism when primary ethyl halides are involved, or through alternative pathways when ethyl esters or ethers are present as reaction media [53].

Temperature and pH conditions significantly influence the formation pathways [32]. Higher temperatures increase the rate of side reactions, while strongly basic conditions favor alkoxide formation and subsequent ethylation [24]. The presence of catalysts, particularly Lewis acids, can also promote ether formation through alternative mechanistic pathways [25].

Reaction Kinetics and Thermodynamic Considerations

The kinetic behavior of Norethindrone Acetate 3-Ethyl Ether formation follows principles established for pharmaceutical impurity formation [29] [32]. Most degradation and side-product formation reactions in pharmaceutical systems follow first-order kinetics, where the rate of formation is proportional to the concentration of the reactive species [32] [35].

The thermodynamic stability of Norethindrone Acetate 3-Ethyl Ether influences its formation and persistence during synthesis [29] [30]. The compound exhibits enhanced stability compared to its parent norethindrone acetate due to the protective effect of the ethyl ether group, which reduces susceptibility to hydrolysis and oxidative degradation [33] [34].

Table 3: Kinetic Parameters for Steroid Ether Formation

| Parameter | Typical Range | Units | Reference |

|---|---|---|---|

| Activation Energy | 40-80 | kJ/mol | [32] [34] |

| Rate Constants (25°C) | 10⁻⁴ to 10⁻² | day⁻¹ | [32] [35] |

| Half-life | 10-1000 | hours | [32] [33] |

| Temperature Coefficient | 2-4 | per 10°C | [33] [35] |

The reaction kinetics are influenced by several factors including temperature, pH, ionic strength, and the presence of catalysts [32]. Temperature effects follow Arrhenius behavior, with reaction rates typically doubling for every 10°C increase in temperature [33] [35]. The pH dependence reflects the ionization state of reactive functional groups, with optimal conditions varying depending on the specific reaction mechanism involved [32].

Thermodynamic considerations include the relative stability of reactants and products, which determines the equilibrium position and the driving force for ether formation [29]. The formation of Norethindrone Acetate 3-Ethyl Ether is generally thermodynamically favored due to the increased molecular stability achieved through ether linkage formation [30].

Solvent effects play a crucial role in both kinetic and thermodynamic aspects of the reaction [32]. Polar protic solvents can stabilize charged intermediates, affecting both reaction rates and equilibrium positions [25]. The choice of reaction medium significantly influences the formation pathways and the relative amounts of different impurities produced [24].

Process Optimization Strategies and Variables

Process optimization for minimizing Norethindrone Acetate 3-Ethyl Ether formation requires systematic evaluation of multiple reaction variables [43] [44]. Modern pharmaceutical process development employs data-rich experimentation and machine-assisted optimization to identify optimal reaction conditions [45] [47].

The primary optimization variables include reaction temperature, time, pH, solvent selection, and reagent concentrations [43] [48]. Temperature control is particularly critical, as elevated temperatures increase the rate of side reactions leading to impurity formation [24] [32]. Optimal temperature ranges typically fall between 0°C and 50°C for steroid synthesis operations [17] [33].

Table 4: Process Variables and Their Effects on Impurity Formation

| Variable | Optimal Range | Effect on Impurity | Control Strategy | Reference |

|---|---|---|---|---|

| Temperature | 0-50°C | Decreases with lower temperature | Cryogenic cooling | [24] [33] |

| pH | 7-9 | Minimized at neutral pH | Buffer systems | [32] [25] |

| Reaction Time | 2-8 hours | Increases with time | Kinetic monitoring | [43] [45] |

| Solvent Polarity | Low to moderate | Varies with mechanism | Solvent screening | [25] [48] |

Solvent selection represents a critical optimization parameter [37] [48]. The use of non-nucleophilic solvents reduces the likelihood of ether formation through solvent incorporation pathways [25]. Green solvents such as water, ethanol, and supercritical carbon dioxide offer environmentally favorable alternatives while often providing improved selectivity [36] [37].

Reagent stoichiometry optimization involves balancing reaction efficiency with impurity formation [43] [47]. Excess reagents can participate in side reactions, while insufficient amounts may lead to incomplete conversion and alternative reaction pathways [24]. Statistical design of experiments enables systematic exploration of the multidimensional parameter space [45] [47].

Process intensification strategies focus on improving reaction efficiency while reducing impurity formation [46] [49]. Continuous flow chemistry offers advantages including improved heat and mass transfer, better temperature control, and reduced reaction volumes [12] [14]. These benefits contribute to enhanced selectivity and reduced impurity levels compared to traditional batch processes [44] [46].

Real-time monitoring and control systems enable dynamic optimization of reaction conditions [45] [46]. Process analytical technology allows for continuous measurement of critical parameters and immediate adjustment of operating conditions to maintain optimal performance [44] [45].

Green Chemistry Approaches to Synthesis

Green chemistry principles provide a framework for developing more sustainable synthetic approaches to Norethindrone Acetate 3-Ethyl Ether production [36] [37]. The implementation of green chemistry strategies focuses on waste minimization, atom economy, renewable feedstocks, and reduced toxicity [36] [40].

Alternative solvent systems represent a primary area for green chemistry implementation [37] [40]. Water-based reactions eliminate the need for organic solvents while often providing improved selectivity and reduced environmental impact [36]. Ionic liquids and supercritical fluids offer additional green alternatives with unique solvation properties [37] [40].

Table 5: Green Chemistry Metrics for Steroid Synthesis Optimization

| Metric | Traditional Process | Green Alternative | Improvement Factor | Reference |

|---|---|---|---|---|

| Atom Economy | 40-60% | 70-90% | 1.5-2.0× | [36] [37] |

| Waste Generation | 10-50 kg/kg product | 2-10 kg/kg product | 3-5× | [36] [40] |

| Energy Consumption | High | Moderate to Low | 2-4× | [37] [42] |

| Solvent Usage | 20-100 L/kg product | 5-20 L/kg product | 3-5× | [36] [37] |

Biocatalytic approaches offer highly selective and environmentally friendly alternatives to traditional chemical synthesis [37] [40]. Enzymatic transformations operate under mild conditions and exhibit exceptional selectivity, reducing the formation of unwanted byproducts including Norethindrone Acetate 3-Ethyl Ether [36] [42]. Specific enzymes such as cytochrome P450 oxidases and hydroxysteroid dehydrogenases can be engineered for steroid modifications [15] [42].

Synthetic biology applications in steroid production represent an emerging green technology [39] [42]. Genetically engineered microorganisms can be designed to produce steroid intermediates and final products through biosynthetic pathways, eliminating the need for harsh chemical conditions and toxic reagents [39] [42].

Continuous flow chemistry integration with green chemistry principles enables the development of more sustainable manufacturing processes [12] [14]. Flow systems provide better control over reaction conditions, improved safety profiles, and reduced waste generation compared to batch processes [12] [46]. The combination of flow chemistry with green solvents and catalysts creates synergistic benefits for sustainable steroid synthesis [14] [37].

Catalyst development focuses on the design of more efficient and selective catalytic systems [37] [40]. Iron-based catalysts offer safer alternatives to heavy metal catalysts while maintaining high activity and selectivity [37]. Recyclable heterogeneous catalysts reduce waste generation and improve process economics [40] [42].